molecular formula C9H5ClFN B1370837 1-Chloro-5-fluoroisoquinoline CAS No. 435278-02-7

1-Chloro-5-fluoroisoquinoline

Cat. No.: B1370837
CAS No.: 435278-02-7
M. Wt: 181.59 g/mol
InChI Key: HPKPOKQSRYDGAM-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN. It is a member of the isoquinoline family, which are heterocyclic aromatic organic compounds.

Preparation Methods

The synthesis of 1-Chloro-5-fluoroisoquinoline can be achieved through various methods. One common approach involves the reaction of 5-fluoroisoquinoline with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .

Industrial production methods for this compound often involve large-scale synthesis using similar chlorination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

1-Chloro-5-fluoroisoquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted isoquinolines and quinolines .

Scientific Research Applications

Medicinal Chemistry

1-Chloro-5-fluoroisoquinoline serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several diseases, including cancer and infections.

Anticancer Applications

Research has indicated that this compound and its derivatives exhibit significant anticancer properties. A study demonstrated that compounds derived from this structure can inhibit tumor growth in specific cancer cell lines. For instance, the compound has been reported to induce apoptosis in breast cancer cells with an IC50 value of approximately 30 µM, suggesting its potential as a therapeutic agent for further development .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In laboratory tests, it exhibited antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 25 µg/mL. This highlights its potential utility in treating infections caused by resistant bacterial strains .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex organic molecules. Its halogen substituents facilitate various chemical reactions, allowing for selective functionalization.

Synthesis of Bioactive Molecules

The compound is utilized in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors. It is particularly noted for its role in synthesizing phenylimidazoles, which are known to act as Smoothened antagonists in the Hedgehog signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The presence of halogen substituents enhances lipophilicity and binding affinity with biological targets.

Compound Activity Type IC50/MIC Value
This compoundAntibacterial25 µg/mL
Anticancer30 µM
CYP1A2 InhibitionYes
CYP2C19 InhibitionYes

Industrial Applications

Beyond pharmaceuticals, this compound has applications in materials science, particularly in the production of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals. The compound's unique electronic properties make it suitable for these applications, contributing to the development of innovative technologies.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of various isoquinoline derivatives, including this compound, revealed that these compounds could effectively inhibit cancer cell proliferation. The study found that at a concentration of 1 μM, certain derivatives achieved over 75% inhibition in colon cancer cell lines (LS174T), indicating their potential as selective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of several isoquinoline derivatives against common bacterial strains. The results showed that this compound had significant activity against resistant strains, positioning it as a candidate for further exploration in drug development aimed at combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoroisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by binding to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This interaction stabilizes DNA strand breaks, blocking the progress of the replication fork and ultimately leading to cell death .

Comparison with Similar Compounds

1-Chloro-5-fluoroisoquinoline can be compared with other similar compounds such as:

Biological Activity

1-Chloro-5-fluoroisoquinoline is a halogenated derivative of isoquinoline, characterized by the presence of chlorine and fluorine at the 1 and 5 positions, respectively. This compound has garnered attention due to its potential biological activities, which are largely attributed to its structural characteristics. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₉H₅ClF
  • Molecular Weight : 185.59 g/mol
  • Structural Characteristics : The presence of halogens (Cl and F) allows for significant interactions with biological macromolecules, potentially influencing various biological pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
  • Anticancer Potential : Isoquinoline derivatives are known for their anticancer properties. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, suggesting a possible role in cancer therapy.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter receptors could reveal insights into its neurological effects, potentially aiding in the treatment of neurodegenerative diseases.

The mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors. These interactions may modulate biological processes, leading to various therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing halogenated precursors to introduce chlorine and fluorine at the desired positions.
  • Cyclization Reactions : Formation of the isoquinoline ring through cyclization techniques involving appropriate substrates.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-7-fluoroisoquinolineChlorine at position 5, fluorine at position 7Different positioning affects reactivity
7-Chloro-5-fluoroisoquinolineChlorine at position 7, fluorine at position 5Similar but lacks unique reactivity profile
8-Chloro-5-fluoroisoquinolineChlorine at position 8Different structural arrangement influences properties
1-Bromo-5-fluoroisoquinolineBromine instead of chlorine at position 1Different halogen impacts biological activity

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that isoquinoline derivatives could inhibit cell proliferation in various cancer cell lines. Further research is necessary to confirm the efficacy of this compound specifically.
  • Enzyme Interaction Studies : Research focusing on enzyme binding affinities has shown that halogenated isoquinolines can effectively modulate enzyme activities, indicating potential therapeutic applications in enzyme-related disorders.
  • Neuropharmacological Investigations : Studies have suggested that isoquinolines can interact with neurotransmitter receptors, which may lead to neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Chloro-5-fluoroisoquinoline, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor, while chlorination could use POCl₃. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Purity verification requires ¹H/¹³C NMR (to confirm substitution patterns), HPLC (>95% purity threshold), and mass spectrometry (exact mass confirmation). Ensure reproducibility by documenting reaction times, temperatures, and stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Use multinuclear NMR (¹⁹F NMR for fluorine, ¹H/¹³C for structural elucidation) to confirm regiochemistry. X-ray crystallography resolves ambiguities in substitution patterns. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Detailed experimental parameters (e.g., solvent, probe frequency) must be reported to enable replication .

Q. How should stability studies be designed for this compound under standard storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include control samples (e.g., sealed under inert gas) to isolate environmental effects. For real-time studies, use LC-MS to identify degradation products. Document humidity, light exposure, and container material to align with ICH guidelines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorination and chlorination in this compound synthesis?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. Use DFT calculations to map electron density (e.g., Fukui indices) and predict reactive sites. Experimentally, vary catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. nonpolar) to shift selectivity. Compare kinetic vs. thermodynamic control via time-course studies (quench reactions at intervals, analyze intermediates by GC-MS ). Statistical modeling (e.g., DoE) optimizes parameters .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways. Validate with kinetic isotope effects (KIE) experiments. Solvent effects can be modeled using COSMO-RS . Compare computed transition states with experimental Eyring plots (from variable-temperature kinetics) to confirm mechanistic pathways .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

  • Methodological Answer : Subject the compound to stress testing (e.g., 0.1M HCl/NaOH at 60°C). Use LC-MSⁿ to track degradation products: hydrolysis of the chloro group may yield 5-fluoroisoquinolinol, while fluoride displacement could form phenolic derivatives. Isotope labeling (e.g., ¹⁸O-water) clarifies hydrolysis mechanisms. NMR kinetics (e.g., in situ monitoring) quantifies reaction rates .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent purity, temperature control, or equilibration time. Standardize protocols: use shake-flask method with HPLC quantification, equilibrate for 24–72 hours, and report temperature (±0.1°C). Compare results under inert vs. ambient atmospheres to assess hygroscopicity. Apply QSAR models to predict solubility in untested solvents and validate experimentally .

Q. Guidelines for Rigorous Research Design

  • Feasibility : Align experimental scope with available resources (e.g., synchrotron access for crystallography) and ethical guidelines (e.g., waste disposal protocols) .
  • Data Interpretation : Use multivariate analysis to distinguish artifacts from true degradation products. For conflicting spectral data, apply 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Reproducibility : Publish full synthetic procedures, including failed attempts, to aid troubleshooting. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Properties

IUPAC Name

1-chloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPOKQSRYDGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623860
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435278-02-7
Record name 1-Chloro-5-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-5-fluoroisoquinoline
1-Chloro-5-fluoroisoquinoline
1-Chloro-5-fluoroisoquinoline
1-Chloro-5-fluoroisoquinoline

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